GW604714X

Mitochondrial Pyruvate Carrier Binding Affinity Structure-Activity Relationship

GW604714X is the only MPC inhibitor with an atomic-resolution cryo-EM structure (PDB:9MNW), enabling structure-guided experimental design. With Ki=0.057 nM, it outperforms analogs like UK5099 (Ki~0.1 μM) and avoids PPARγ agonism of thiazolidinediones. Its >10,000-fold selectivity over MCT1 ensures clean metabolic phenotyping. Choose GW604714X for definitive, reproducible mitochondrial transport studies.

Molecular Formula C21H18FN5O5S
Molecular Weight 471.5 g/mol
Cat. No. B3182495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW604714X
Molecular FormulaC21H18FN5O5S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)C=C4C(=O)NC(=O)S4
InChIInChI=1S/C21H18FN5O5S/c1-12(28)25-6-8-26(9-7-25)18-5-4-16(27(31)32)19(23-18)13-2-3-15(22)14(10-13)11-17-20(29)24-21(30)33-17/h2-5,10-11H,6-9H2,1H3,(H,24,29,30)/b17-11-
InChIKeyWZGVKWZJGXGNDP-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW604714X Procurement Guide: A High-Potency, Structurally Validated Mitochondrial Pyruvate Carrier Inhibitor


GW604714X (CAS 853953-65-8) is a synthetic thiazolidine-based small molecule that functions as a highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), with a reported binding affinity (Ki) of <0.1 nM [1][2]. Its three-dimensional binding pose within the human MPC heterodimer has been experimentally resolved by cryo-electron microscopy at 3.35 Å resolution, providing atomic-level validation of its direct target engagement and binding pocket occupancy [3][4]. As a member of the thiazolidine chemical class—structurally distinct from thiazolidinediones such as pioglitazone, rosiglitazone, and MSDC-0160—GW604714X lacks the PPARγ agonism liability characteristic of that related scaffold, thereby offering a cleaner pharmacological profile for metabolic and mitochondrial research applications [5][6].

GW604714X Selection Rationale: Why In-Class MPC Inhibitors Are Not Interchangeable


Substituting GW604714X with another MPC-targeting compound introduces substantial experimental risk due to marked differences in binding affinity, target selectivity, and structural validation status across the available inhibitor landscape. The thiazolidine scaffold of GW604714X achieves sub-nanomolar potency—an order of magnitude greater than its closest structural analog GW450863X (Ki: 0.057 nM vs. 0.60 nM) [1]—and exhibits a selectivity window exceeding 10,000-fold against the off-target monocarboxylate transporter MCT1 [2]. In contrast, the widely used MPC inhibitor UK5099 (a cyanocinnamate derivative) displays substantially weaker MPC inhibition (Ki ≈ 0.1–0.2 μM in rat liver mitochondria, or 49 μM in trypanosome systems) and carries significant MCT1 cross-reactivity at overlapping concentration ranges, severely confounding interpretation of metabolic flux experiments [3]. Furthermore, thiazolidinedione-class MPC modulators such as MSDC-0160 possess residual PPARγ activity that complicates phenotypic attribution [4]. Perhaps most critically, GW604714X is the only MPC inhibitor for which the atomic-resolution cryo-EM structure in complex with the human MPC heterodimer has been solved, enabling definitive structure-guided experimental design that cannot be extrapolated to analogs lacking this validation [5].

GW604714X Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


GW604714X vs. GW450863X: 10.5-Fold Superior MPC Binding Affinity in Direct Head-to-Head Comparison

In the same study using identical experimental conditions—inhibitor titration of pyruvate-dependent respiration in isolated rat heart mitochondria—GW604714X demonstrated a Ki value of 0.057 ± 0.010 nM, which is 10.5-fold more potent than the 0.60 ± 0.12 nM Ki measured for GW450863X, its closest thiazolidine structural analog [1]. Both compounds belong to the same chemical class and were characterized side-by-side, eliminating inter-laboratory variability as a confounding factor.

Mitochondrial Pyruvate Carrier Binding Affinity Structure-Activity Relationship

GW604714X vs. UK5099: >10,000-Fold Superior MPC Selectivity over MCT1 Off-Target

GW604714X inhibits L-lactate transport via the plasma membrane monocarboxylate transporter MCT1 only at concentrations exceeding MPC-inhibitory concentrations by more than four orders of magnitude (>10,000-fold selectivity window) [1]. In contrast, the widely used MPC inhibitor UK5099—a cyanocinnamate derivative—inhibits MCT1 at concentrations that overlap substantially with its MPC inhibitory range, with reported MPC Ki values of 0.1–0.2 μM and MCT1 inhibition occurring at >10 μM [2]. At 10 μM, GW604714X reduces MCT1-mediated [¹⁴C]-L-lactate uptake in rat erythrocytes to only 30% of control values, confirming that even at concentrations five orders of magnitude above its MPC Ki, MCT1 inhibition remains incomplete [1].

Target Selectivity MCT1 Off-Target Liability Metabolic Flux

GW604714X vs. MSDC-0160 and Thiazolidinediones: Absence of PPARγ Agonism Enables Cleaner Metabolic Phenotyping

GW604714X belongs to the thiazolidine class and does not activate PPARγ [1]. In contrast, thiazolidinedione-based MPC modulators including pioglitazone (PPARγ EC₅₀ = 0.5–1 μM), rosiglitazone (PPARγ EC₅₀ = 0.1–0.5 μM), and MSDC-0160 (Mitoglitazone) retain measurable PPARγ agonism—MSDC-0160 exhibits low binding affinity for PPARγ and is described as an insulin sensitizer that modulates MPC without fully eliminating PPARγ activity [2][3]. This residual PPARγ activity introduces confounding transcriptional effects that can obscure interpretation of experiments designed to isolate MPC-dependent metabolic phenotypes.

PPARγ Thiazolidinedione Insulin Sensitizer Metabolic Disease

GW604714X: Only MPC Inhibitor with Atomic-Resolution Cryo-EM Structural Validation of Human Target Engagement

As of 2025, GW604714X is the sole MPC inhibitor for which the full three-dimensional binding pose within the human MPC heterodimer has been experimentally determined by cryo-electron microscopy at 3.35 Å resolution (PDB ID: 9MNW; EMDB ID: EMD-48441) [1][2]. The structure reveals that GW604714X occupies the central substrate-binding cavity at the MPC1–MPC2 interface, making specific hydrogen-bonding contacts with residues that line the hydrophobic pocket and inducing a distinct conformational state compared to the UK5099-bound MPC structure [3]. This structural information is absent for all other MPC inhibitors, including GW450863X, UK5099 (for which only docking models and lower-resolution comparative maps exist), and MSDC-0160.

Cryo-EM Structural Biology Target Engagement Drug Discovery

GW604714X Functional Potency in Cellular Context: 60% Reduction in Pyruvate-Dependent OCR at 10 nM in HepG2 Cells

In HepG2 human hepatoma cells, GW604714X at a concentration of 10 nM reduced pyruvate-dependent oxygen consumption rate (OCR) by approximately 60%, while having no effect on glucose-dependent OCR, confirming target-specific inhibition of mitochondrial pyruvate utilization in a living cellular system . This functional cellular potency aligns with the sub-nanomolar biochemical Ki and demonstrates that the compound maintains its target engagement and specificity in the context of intact cellular metabolism.

Seahorse Assay Cellular Metabolism Oxygen Consumption Rate Hepatocellular Carcinoma

GW604714X Recommended Application Scenarios Based on Quantitative Differentiation Evidence


High-Resolution Structure-Guided Drug Discovery and Rational Mutagenesis Studies

GW604714X is the only MPC inhibitor with an experimentally determined cryo-EM structure in complex with the human MPC heterodimer (PDB: 9MNW, 3.35 Å resolution) [1][2]. This structural information enables precise identification of binding-pocket residues involved in inhibitor recognition, facilitating rational mutagenesis to validate target engagement, structure-activity relationship (SAR) studies to guide analog development, and computational docking of novel chemical matter into a validated binding site. Procurement of GW604714X is essential for any structural biology or computational chemistry workflow that requires a structurally characterized tool compound with known binding coordinates, as no alternative MPC inhibitor offers comparable atomic-resolution target engagement data.

Metabolic Flux Studies Requiring Clean MPC Inhibition Without MCT1 Cross-Reactivity

The >10,000-fold selectivity window of GW604714X for MPC over MCT1 (compared to ~50- to 100-fold for UK5099) makes it the preferred tool compound for Seahorse extracellular flux assays, lactate uptake/tracer studies, and any cellular metabolic phenotyping where MCT1-mediated lactate transport could confound data interpretation [1][2]. Researchers using UK5099 risk attributing MCT1-inhibitory effects on lactate flux to MPC blockade, a liability that GW604714X eliminates at concentrations up to 10 μM (where MCT1 activity remains at 30% of control) [1].

Mitochondrial Pyruvate Metabolism Research Requiring PPARγ-Independent Pharmacology

For studies investigating the role of MPC in tissues with high PPARγ expression (adipose tissue, liver, macrophages) or in disease models where PPARγ agonism produces pleiotropic transcriptional effects (e.g., insulin sensitization, adipogenesis, anti-inflammatory gene programs), GW604714X provides MPC inhibition without the confounding PPARγ activity inherent to thiazolidinediones such as pioglitazone, rosiglitazone, and to a lesser extent MSDC-0160 [1][2]. This clean pharmacology is essential for isolating MPC-specific phenotypes from PPARγ-mediated transcriptional regulation.

Dose-Response Studies Requiring High Potency to Minimize Solvent Exposure and Compound Consumption

The 10.5-fold higher potency of GW604714X (Ki = 0.057 nM) compared to its closest analog GW450863X (Ki = 0.60 nM) translates directly to reduced compound consumption per experiment [1]. For laboratories conducting extensive dose-response titrations, high-throughput screening, or experiments with limited biological material (e.g., primary cell isolates, rare patient samples), this potency advantage reduces the volume of DMSO or other vehicle introduced into cultures and lowers the overall procurement cost per experimental data point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW604714X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.